3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride
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Overview
Description
Quinagolide hydrochloride is a non-ergot-derived selective dopamine D2 receptor agonist. It is primarily used for the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin in the blood. Hyperprolactinemia can lead to various complications such as infertility, reduced libido, and osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinagolide hydrochloride involves several steps, starting with the preparation of the core benzoquinoline structure. The key steps include:
Formation of the benzoquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the propyl group: This step typically involves alkylation reactions.
Formation of the sulfamide group: This is achieved through the reaction of the intermediate with sulfamide under suitable conditions.
Industrial Production Methods
Industrial production of quinagolide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Quinagolide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the benzoquinoline core.
Substitution: Substitution reactions can occur at various positions on the benzoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include modified benzoquinoline derivatives and various substituted quinagolide analogs .
Scientific Research Applications
Quinagolide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of dopamine receptor agonists.
Biology: Research on its effects on cellular signaling pathways and receptor binding.
Medicine: Clinical studies on its efficacy in treating hyperprolactinemia and related conditions.
Industry: Used in the development of new therapeutic agents targeting dopamine receptors.
Mechanism of Action
Quinagolide hydrochloride exerts its effects by selectively binding to dopamine D2 receptors on the surface of lactotroph cells. This binding inhibits adenylyl cyclase activity, reduces intracellular cyclic adenosine monophosphate levels, and ultimately inhibits prolactin secretion. The compound also binds to D1 receptors, but with lower affinity and less clinical relevance .
Comparison with Similar Compounds
Similar Compounds
Cabergoline: Another dopamine D2 receptor agonist used for hyperprolactinemia.
Bromocriptine: An older dopamine agonist with similar applications but different side effect profiles.
Uniqueness
Quinagolide hydrochloride is unique due to its non-ergot-derived structure, which reduces the risk of certain side effects associated with ergot-derived compounds. It also has a longer duration of action compared to some other dopamine agonists, making it a preferred choice for certain patients .
Properties
IUPAC Name |
3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLKVIJLALMCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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